2-(3,3-Difluorocyclobutyl)ethanamine
Description
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Properties
IUPAC Name |
2-(3,3-difluorocyclobutyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N/c7-6(8)3-5(4-6)1-2-9/h5H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMARHLUHBNUGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,3-Difluorocyclobutyl)ethanamine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound features a cyclobutyl ring substituted with two fluorine atoms, which enhances its lipophilicity and potentially its biological activity.
Research indicates that this compound interacts with various biological targets, notably G protein-coupled receptors (GPCRs). Its mechanism involves modulation of intracellular signaling pathways, particularly those associated with neurotransmitter systems.
Key Findings:
- GPR88 Agonism : In studies involving GPR88, a receptor implicated in several neuropsychiatric disorders, this compound demonstrated agonistic properties, indicating potential use in treating conditions like addiction and anxiety disorders .
- Potency and Efficacy : The compound exhibited an EC50 value of approximately 634 nM in cAMP assays, showcasing its potency as a GPR88 agonist .
Structure-Activity Relationship (SAR)
The SAR analysis of compounds related to this compound reveals that variations in substituents on the cyclobutyl ring significantly affect biological activity. For instance:
- Lipophilicity : Increased lipophilicity generally correlates with enhanced receptor binding and activity. Compounds with bulky lipophilic groups tended to show improved potency compared to those with smaller or polar substituents .
| Compound | EC50 (nM) | Lipophilicity (clogP) | Activity |
|---|---|---|---|
| This compound | 634 | 4.53 | Agonist |
| Analog A | 400 | 5.00 | Agonist |
| Analog B | 800 | 3.00 | Antagonist |
Case Studies
Several studies have explored the therapeutic implications of this compound:
- Neuropharmacological Effects : A study investigated the effects of this compound on alcohol consumption in rodent models. Results indicated a significant reduction in self-administration behaviors when administered intraperitoneally at non-sedative doses .
- Cancer Research : In another context, derivatives of this compound were evaluated for their anti-cancer properties. The presence of the difluorocyclobutyl group was linked to enhanced activity against specific cancer cell lines through apoptosis induction mechanisms .
Scientific Research Applications
Chemistry
Building Block for Synthesis
This compound serves as a crucial building block in synthetic organic chemistry, facilitating the creation of more complex molecules. Its unique structure allows for diverse functionalization and modification, making it valuable for developing new chemical entities.
Chemical Reactions
2-(3,3-Difluorocyclobutyl)ethanamine undergoes various chemical reactions, including oxidation and reduction. It can be oxidized to yield difluorocyclobutanone derivatives or reduced to form different amines. These reactions are essential for exploring new synthetic pathways and developing novel compounds.
Biology
Enzyme Inhibition Studies
Research indicates that this compound may act as an enzyme inhibitor, modulating metabolic pathways crucial for neurotransmission. Preliminary studies suggest its potential in influencing cAMP levels in cellular assays, indicating a role in signaling pathways related to neurotransmission.
Receptor Interactions
The structural characteristics of this compound suggest that it may interact with G-protein coupled receptors (GPCRs), which are pivotal in many biological processes. This interaction could lead to various biological effects, making it a candidate for further pharmacological studies.
Medicine
Therapeutic Potential
The compound is being investigated for its potential therapeutic applications. As a precursor for drug development, it may contribute to the creation of new anti-cancer agents or other pharmaceuticals targeting specific diseases. Its unique properties enhance its suitability for medicinal chemistry research.
Case Studies
Several case studies have focused on the pharmacological applications of this compound:
- Neurotransmitter Modulation : In vitro studies have shown that this compound influences neurotransmitter release in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases.
- Metabolic Pathway Regulation : Investigations into the compound's metabolic effects indicate promising results in regulating pathways associated with energy metabolism, pointing towards utility in metabolic disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
